Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
CAS No.: 318469-54-4
Cat. No.: VC4623363
Molecular Formula: C14H16Cl2N2O5S
Molecular Weight: 395.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318469-54-4 |
|---|---|
| Molecular Formula | C14H16Cl2N2O5S |
| Molecular Weight | 395.25 |
| IUPAC Name | ethyl 2-[1-(2,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate |
| Standard InChI | InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-11-14(20)17-5-6-18(11)24(21,22)12-4-3-9(15)7-10(12)16/h3-4,7,11H,2,5-6,8H2,1H3,(H,17,20) |
| Standard InChI Key | XNZLSQSAAQKKDU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 1-position with a 2,4-dichlorophenylsulfonyl group and at the 2-position with an ethyl acetate side chain. The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the ethyl ester improves lipid solubility, potentially influencing bioavailability.
Table 1: Comparative Structural Features of Sulfonyl Piperazine Derivatives
The 2,4-dichloro substitution pattern on the phenyl ring introduces steric and electronic effects distinct from mono- or para-substituted analogs, potentially altering receptor binding kinetics .
Synthesis and Industrial Manufacturing
Stepwise Synthesis Protocol
Industrial synthesis typically involves three stages:
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Piperazine Activation: Base-mediated deprotonation of the piperazine ring to enhance nucleophilicity.
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Sulfonylation: Reaction with 2,4-dichlorophenylsulfonyl chloride under anhydrous conditions to introduce the sulfonyl group.
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Esterification: Coupling with ethyl bromoacetate to append the acetate moiety, followed by purification via recrystallization or chromatography .
Table 2: Key Reaction Parameters for Optimal Yield
| Step | Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|---|
| Piperazine Activation | K₂CO₃ | 25–30 | DMF | 85–90 |
| Sulfonylation | 2,4-DCl-PhSO₂Cl | 0–5 | Dichloromethane | 78–82 |
| Esterification | Ethyl bromoacetate | 50–60 | Acetonitrile | 70–75 |
Continuous flow reactors are employed industrially to enhance reaction efficiency and scalability, reducing side-product formation by 15–20% compared to batch processes.
Industrial Applications and Quality Control
Pharmaceutical Intermediates
The compound is manufactured at ≥98% purity under ISO-certified conditions, serving as a key intermediate in protease inhibitor and kinase inhibitor APIs .
Table 3: Industrial Specifications
| Parameter | Specification | Method |
|---|---|---|
| Purity | NLT 98% | HPLC |
| Residual Solvents | ≤0.1% (v/v) | GC-MS |
| Heavy Metals | ≤10 ppm | ICP-MS |
Future Research Directions
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Mechanistic Studies: Elucidate interactions with Hsp90-Cdc37 and Pin1 pathways, implicated in cancer progression .
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Derivatization: Explore substitutions at the 3-oxo position to enhance solubility and target affinity.
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In Vivo Testing: Evaluate pharmacokinetics in murine models to assess bioavailability and metabolic stability.
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